3-phenyl-1H-pyrazole-4-carboxylic acid 3-phenyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 5504-65-4
VCID: VC21280502
InChI: InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
SMILES: C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

3-phenyl-1H-pyrazole-4-carboxylic acid

CAS No.: 5504-65-4

Cat. No.: VC21280502

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

3-phenyl-1H-pyrazole-4-carboxylic acid - 5504-65-4

Specification

CAS No. 5504-65-4
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 5-phenyl-1H-pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Standard InChI Key LGTJKUYVFSBOMC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O

Introduction

Chemical Identity and Structure

3-Phenyl-1H-pyrazole-4-carboxylic acid (CAS: 5504-65-4) is characterized by its distinctive structure comprising a five-membered pyrazole ring with adjacent nitrogen atoms. The compound has a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18-188.19 g/mol . The structure features a phenyl substituent at the 3-position, which contributes to its rigidity and potential for π-stacking interactions, while the carboxylic acid group at the 4-position provides opportunities for hydrogen bonding and derivatization.

Table 1: Chemical Identity of 3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

ParameterValue
CAS Number5504-65-4
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol
SMILES Notationc1ccc(cc1)c2c(c[nH]n2)C(=O)O
InChIInChI=1/C10H8N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Synonyms5-Phenyl-1H-pyrazole-4-carboxylic acid; 3-Phenylpyrazole-4-carboxylic acid

The compound possesses both hydrogen bond donor and acceptor capabilities through its carboxylic acid group and the pyrazole nitrogen atoms, enabling it to form various supramolecular architectures .

Physical and Chemical Properties

The physical and chemical properties of 3-phenyl-1H-pyrazole-4-carboxylic acid significantly influence its behavior in chemical reactions, biological systems, and formulation processes.

Table 2: Physical Properties of 3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

PropertyValue
Physical StateSolid
Melting Point278-285°C (decomposition)
Boiling Point429.978-430.0°C at 760 mmHg
Density1.355±0.06 g/cm³
Storage Temperature2-8°C
FormCrystalline solid
pKa3.07±0.10 (Predicted)

The compound exhibits a high melting point, indicative of strong intermolecular forces, likely due to extensive hydrogen bonding networks involving the carboxylic acid and pyrazole NH groups . Its limited water solubility, coupled with better solubility in organic solvents, reflects its moderately lipophilic character with a LogP value of 1.84 .

Additional physicochemical parameters that influence the compound's behavior in various environments include:

Table 3: Advanced Physicochemical Parameters

PropertyValue
Rule of 5 Violations0
H-bond Acceptors4
H-bond Donors2
Freely Rotating Bonds2
Polar Surface Area65.98 Ų
Index of Refraction1.645
Molar Refractivity50.299 cm³
Molar Volume138.794 cm³
Polarizability19.94×10⁻²⁴ cm³
Surface Tension66.611 dyne/cm

These parameters suggest favorable drug-like properties, with no violations of Lipinski's Rule of Five, indicating potential for good oral bioavailability . The moderate polar surface area further supports its potential permeability across biological membranes.

Synthesis Methods

Several synthetic approaches can be employed to prepare 3-phenyl-1H-pyrazole-4-carboxylic acid, drawing from methodologies used for similar pyrazole derivatives.

Cyclization of Hydrazones

One established method involves the reaction of phenylhydrazine with suitable carbonyl compounds to form hydrazones, followed by cyclization:

  • Reaction of para-substituted acetophenone (20 mmol) with phenylhydrazine hydrochloride (20 mmol) in the presence of sodium acetate (40 mmol)

  • Cyclization of the resulting hydrazone to form the pyrazole ring

  • Conversion of the appropriate functional group to the carboxylic acid moiety

Vilsmeier-Haack Approach

An alternative synthetic route utilizes the Vilsmeier-Haack reaction to introduce the formyl group at the 4-position of the pyrazole ring, which can subsequently be oxidized to the carboxylic acid:

  • Formation of phenylhydrazone from acetophenone (5.0 mmol) in DMF

  • Reaction with 2,4,6-trichloro-1,3,5-triazine (10.0 mmol) in DMF at room temperature

  • The resulting 4-formylpyrazole can then be oxidized to the corresponding carboxylic acid

This approach yields 1,3-diphenyl-4-formylpyrazole with 90% yield, characterized by a melting point of 145°C .

From Pyrazole Esters

Pyrazole-4-carboxylic acids can also be prepared via hydrolysis of the corresponding esters:

  • Synthesis of pyrazole-4-carboxylic acid ethyl or methyl esters

  • Hydrolysis under basic or acidic conditions to yield the carboxylic acid

Example spectral data for related pyrazole-4-carboxylic acid derivatives include:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.90 (s, 1H), 8.09 (d, J = 8.4 Hz, 1H), 7.94-7.89 (m, 2H), 7.85-7.81 (m, 2H), 7.60-7.39 (m, 10H)

Structural Characteristics

Tautomerism and Hydrogen Bonding

As an N-unsubstituted pyrazole, 3-phenyl-1H-pyrazole-4-carboxylic acid can potentially exhibit tautomerism, where the NH proton migrates between the two nitrogen atoms of the pyrazole ring. This tautomeric behavior can influence its reactivity and interactions with biological targets .

The compound's ability to form hydrogen bonds through both the pyrazole NH and the carboxylic acid group leads to interesting supramolecular arrangements in the solid state. According to crystallographic studies on similar pyrazole carboxylic acids, these compounds can form:

  • Dimers through carboxylic acid hydrogen bonding

  • Hetero- or homo-chiral configurations

  • Extended chain structures (catemers)

Research on analogous compounds indicates that 1H-pyrazole-4-carboxylic acid crystallizes in catemers with specific hydrogen bonding patterns that influence its physical properties .

Polymorphism

Studies on related pyrazole-4-carboxylic acids have demonstrated the occurrence of polymorphism, with some polymorphs exhibiting solid-state proton transfer (SSPT) . For instance, 1H-pyrazole-4-carboxylic acid and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid both display polymorphic forms, one of which shows SSPT . This phenomenon might also be present in 3-phenyl-1H-pyrazole-4-carboxylic acid, though specific crystallographic studies would be needed to confirm this behavior.

SupplierProduct NamePurityPackage SizePrice (as of 2023/2024)
Sigma-Aldrich5-Phenyl-1H-pyrazole-4-carboxylic acidNot specified1g$129
Sigma-Aldrich5-Phenyl-1H-pyrazole-4-carboxylic acidNot specified5g$457
Alfa Aesar5-Phenyl-1H-pyrazole-4-carboxylic acid97%VariousNot specified
Thermo Scientific3-Phenyl-1H-pyrazole-4-carboxylic acid97%VariousNot specified
Matrix Scientific3-Phenyl-1H-pyrazole-4-carboxylic acidNot specified500mg$300

The availability from multiple suppliers with various package sizes accommodates different research needs, from small-scale exploratory studies to larger synthesis projects .

Classification ParameterValue
Signal WordWarning
GHS PictogramIrritant
Hazard CodesXi, Xn
Risk Statements22
Safety Statements22-24/25
WGK Germany3

Hazard and Precautionary Statements

The compound is associated with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Recommended precautionary measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P405: Store locked up

Spectroscopic Characterization

Spectroscopic data provides valuable information about the structural features and purity of 3-phenyl-1H-pyrazole-4-carboxylic acid.

IR Spectroscopy

Characteristic IR bands for 3-phenyl-1H-pyrazole-4-carboxylic acid would include:

  • O-H stretching of carboxylic acid (3300-2500 cm⁻¹)

  • C=O stretching (1700-1720 cm⁻¹)

  • C=C and C=N stretching of the pyrazole ring (1600-1400 cm⁻¹)

  • N-H stretching (3200-3100 cm⁻¹)

These spectroscopic features are essential for confirming the structure and purity of the compound.

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